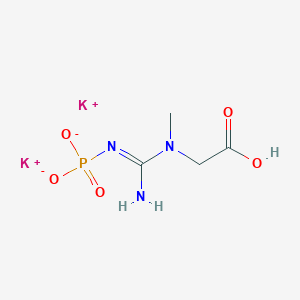

N-(Phosphonoamidino)sarcosine, dipotassium salt

Übersicht

Beschreibung

N-(Phosphonoamidino)sarcosine, dipotassium salt, also known as phosphocreatine, 2K, is a high-energy phosphate compound. It plays a crucial role in the transfer of phosphate groups from creatine phosphate to adenosine diphosphate (ADP) and from adenosine triphosphate (ATP) to creatine. This transfer forms the basis of the creatine-creatine phosphate energy shuttle, which is essential for energy storage and transfer in muscle tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(Phosphonoamidino)sarcosine, dipotassium salt, can be synthesized through the reaction of creatine with phosphoric acid in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the dipotassium salt. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Industrial Production Methods

Industrial production of creatine phosphate, dipotassium salt, involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The product is often produced in solid form and stored under specific conditions to maintain its stability and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Phosphonoamidino)sarcosine, dipotassium salt, primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in energy transfer within cells. The compound can also participate in hydrolysis reactions under certain conditions .

Common Reagents and Conditions

Phosphorylation: this compound, reacts with ADP in the presence of creatine kinase to form ATP and creatine.

Dephosphorylation: The reverse reaction, where ATP donates a phosphate group to creatine, forming creatine phosphate and ADP.

Major Products Formed

Phosphorylation: ATP and creatine.

Dephosphorylation: Creatine phosphate and ADP.

Hydrolysis: Creatine and inorganic phosphate.

Wissenschaftliche Forschungsanwendungen

N-(Phosphonoamidino)sarcosine, dipotassium salt, has a wide range of applications in scientific research:

Chemistry: Used as a reagent in biochemical assays to study energy transfer and storage mechanisms.

Biology: Investigated for its role in cellular energy metabolism and muscle physiology.

Medicine: Explored for its potential therapeutic effects in conditions related to energy metabolism, such as heart disease and muscle disorders.

Wirkmechanismus

N-(Phosphonoamidino)sarcosine, dipotassium salt, exerts its effects through the creatine kinase reaction. In muscle tissues, creatine phosphate donates a phosphate group to ADP, forming ATP, which is a crucial energy source for muscle contractions and other cellular processes. This reaction is catalyzed by the enzyme creatine kinase. The generated ATP is then used for various energy-demanding activities, while the resulting creatine can be re-phosphorylated to continue the energy shuttle cycle .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Creatine phosphate, disodium salt: Another form of creatine phosphate with similar energy transfer properties but different solubility and stability characteristics.

Creatine monohydrate: A widely used supplement that provides creatine for the synthesis of creatine phosphate in the body.

Phosphocreatine di(tris) salt: A variant of creatine phosphate with different buffering properties

Uniqueness

N-(Phosphonoamidino)sarcosine, dipotassium salt, is unique due to its specific solubility and stability profile, making it suitable for certain biochemical applications where other forms may not be as effective. Its role in the creatine-creatine phosphate energy shuttle is also critical for maintaining energy homeostasis in muscle tissues .

Biologische Aktivität

N-(Phosphonoamidino)sarcosine, dipotassium salt, commonly referred to as phosphocreatine or creatine phosphate, is a high-energy phosphate compound crucial for energy metabolism in biological systems. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields, supported by data tables and relevant case studies.

Overview of N-(Phosphonoamidino)sarcosine

- Chemical Name : this compound

- CAS Number : 18838-38-5

- Molecular Formula : C₄H₈K₂N₃O₅P

- Molar Mass : 287.29 g/mol

Phosphocreatine serves as a key energy reservoir in muscle tissues, facilitating the rapid regeneration of ATP (adenosine triphosphate) during periods of high energy demand.

The primary function of N-(Phosphonoamidino)sarcosine is to act as a substrate for the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from phosphocreatine to ADP (adenosine diphosphate) to regenerate ATP. This process is vital during muscle contraction and other cellular activities requiring immediate energy.

Key Mechanisms:

- Energy Transfer : Phosphocreatine donates its phosphate group to ADP to form ATP.

- Creatine Kinase Reaction :

- Role in Muscle Contraction : ATP generated from phosphocreatine is crucial for muscle contraction and recovery post-exercise.

Pharmacokinetics

Upon administration, N-(Phosphonoamidino)sarcosine is rapidly absorbed and utilized by various tissues, particularly skeletal muscle. The compound is predominantly converted into creatine upon entering systemic circulation.

Absorption and Metabolism:

- Absorption : Rapidly absorbed in the gastrointestinal tract.

- Conversion : Primarily converted to creatine by the kidneys and liver.

- Excretion : Excreted via urine as creatinine.

Biological Activity and Effects

N-(Phosphonoamidino)sarcosine plays a significant role in several biological processes:

- Energy Metabolism : Essential for ATP regeneration during high-intensity exercise.

- Muscle Physiology : Supports muscle performance and recovery.

- Cell Signaling : Influences various signaling pathways through ATP availability.

Comparison of Creatine Compounds

| Compound | Molecular Weight | Solubility | Primary Use |

|---|---|---|---|

| N-(Phosphonoamidino)sarcosine | 287.29 g/mol | Highly soluble | Energy metabolism in muscles |

| Creatine Monohydrate | 149.15 g/mol | Moderately soluble | Dietary supplement for athletic performance |

| Creatine Phosphate Disodium Salt | 211.11 g/mol | Highly soluble | Medical applications in heart disease |

Case Study 1: Athletic Performance Enhancement

A study on athletes supplemented with N-(Phosphonoamidino)sarcosine showed improved performance in high-intensity interval training (HIIT). Participants exhibited enhanced recovery times and increased power output during subsequent exercise bouts.

Case Study 2: Cardiovascular Health

Research investigating the effects of phosphocreatine on patients with ischemic heart disease indicated that intravenous administration improved myocardial energy metabolism, reducing symptoms of angina and enhancing exercise tolerance.

Eigenschaften

IUPAC Name |

dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOKPBMWFCQTDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8K2N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066427 | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18838-38-5 | |

| Record name | Creatine phosphate dipotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018838385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(phosphonoamidino)sarcosine, dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.